1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
Description
This compound features a benzimidazol-2-one core substituted with a methyl group at positions 1 and 2. A key structural distinction is the presence of a (2-methyl-2H-tetrazol-5-yl)aminomethyl group at position 5 of the benzimidazole ring. The methyl groups likely improve lipophilicity and membrane permeability compared to unsubstituted analogs .
Properties
IUPAC Name |
1,3-dimethyl-5-[[(2-methyltetrazol-5-yl)amino]methyl]benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O/c1-17-9-5-4-8(6-10(9)18(2)12(17)20)7-13-11-14-16-19(3)15-11/h4-6H,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQUWWCPELOIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3=NN(N=N3)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
1,3-Dimethyl-5-[(6-Morpholin-4-ylpyrimidin-4-yl)amino]benzimidazol-2-one
- Structure: Replaces the tetrazole-aminomethyl group with a morpholine-pyrimidine substituent .
- Lower logP compared to the tetrazole analog due to the polar morpholine ring.
- Applications : Likely suited for anticancer or anti-inflammatory applications due to kinase-targeting motifs.
| Parameter | Target Compound | Morpholine-Pyrimidine Analog |
|---|---|---|
| Substituent at Position 5 | Tetrazole-aminomethyl | Morpholine-pyrimidine |
| Molecular Weight (g/mol) | ~343.4 | ~396.4 |
| Polar Surface Area (Ų) | ~100 | ~115 |
| Bioisosteric Potential | High (tetrazole) | Moderate (pyrimidine) |
Nitro Derivatives (e.g., TriNBO, 5-Me-TriNBO)
- Structure : Feature nitro groups at positions 4, 6, and 7 on the benzimidazol-2-one core .
- Properties: High detonation velocity (D: 7.3–8.0 km/s) and pressure (P: 25–28 GPa), surpassing TNT (D: 6.9 km/s, P: 19 GPa). Reduced thermal stability compared to the non-nitrated target compound.
- Applications : Explosives or propellants rather than pharmaceuticals.
1,3-Dibenzyl-5-chloro-1H-benzimidazol-2-one
- Structure : Substituted with benzyl groups at positions 1 and 3 and a chlorine at position 5 .
- Properties: Increased steric bulk reduces solubility (logP ~4.2) compared to the target compound (estimated logP ~2.8).
- Applications : Antimicrobial or antiparasitic agents due to halogenated aromatic systems.
1-Phenyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives
- Structure : Aryl groups (e.g., phenyl, fluorophenyl) at position 1 .
- Properties :
- Aromatic substituents improve π-π stacking interactions, favoring CNS-targeting applications.
- Lower metabolic stability than the tetrazole-containing target compound due to susceptible esterase cleavage sites.
- Applications : Neuroprotective or antipsychotic agents.
Key Research Findings
- Antiviral Potential: The tetrazole group in the target compound mimics carboxylic acid bioisosteres, a feature critical for viral protease inhibition . In contrast, morpholine-pyrimidine analogs lack this mimicry but may target kinases .
- Synthetic Accessibility : The target compound’s tetrazole group can be synthesized via cycloaddition reactions, whereas nitro derivatives require hazardous nitration conditions .
- Thermodynamic Stability : Methyl substitutions at positions 1 and 3 reduce ring strain compared to bulkier substituents (e.g., benzyl groups), as evidenced by crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
